4-Bromo-2,3-dichlorophenyl isothiocyanate CAS 1000574-11-7 properties
4-Bromo-2,3-dichlorophenyl isothiocyanate CAS 1000574-11-7 properties
An In-depth Technical Guide to 4-Bromo-2,3-dichlorophenyl isothiocyanate (CAS 1000574-11-7)
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Bromo-2,3-dichlorophenyl isothiocyanate, registered under CAS number 1000574-11-7, is a halogenated aromatic isothiocyanate.[1] While specific experimental data for this compound is not extensively documented in public literature, its structure presents significant opportunities for researchers in medicinal chemistry, agrochemical synthesis, and materials science. The molecule incorporates two key reactive functionalities: the highly electrophilic isothiocyanate (-N=C=S) group and a polyhalogenated aromatic ring. This guide provides a comprehensive technical overview by integrating established principles of isothiocyanate chemistry with data from closely related structural analogs. We will explore its predicted properties, plausible synthetic routes, characteristic reactivity, and potential applications, offering a foundational resource for professionals in drug discovery and chemical development.
Section 1: Physicochemical and Structural Properties
The structural arrangement of electron-withdrawing halogen atoms on the phenyl ring is expected to significantly influence the electrophilicity of the isothiocyanate carbon, enhancing its reactivity towards nucleophiles. The bromine atom also provides a versatile handle for subsequent cross-coupling reactions, further expanding its synthetic utility.
Table 1: Compound Identification and Predicted Physicochemical Properties
| Property | Value | Source / Method |
| IUPAC Name | 1-Bromo-2,3-dichloro-4-isothiocyanatobenzene | [1] |
| CAS Number | 1000574-11-7 | [1] |
| Molecular Formula | C₇H₂BrCl₂NS | Calculated |
| Molecular Weight | 282.98 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs[2] |
| Solubility | Predicted to be soluble in organic solvents (DCM, THF, Acetone), low water solubility | Inferred from analogs[3] |
| Moisture Sensitivity | Expected to be moisture sensitive | Inferred from analogs[2][3] |
Section 2: Synthesis and Characterization
A robust and reliable synthetic pathway is critical for the utilization of any chemical building block. The most logical and widely practiced approach for synthesizing aryl isothiocyanates involves the conversion of the corresponding primary aniline.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-stage process: first, the regioselective synthesis of the precursor 4-Bromo-2,3-dichloroaniline, followed by its conversion to the target isothiocyanate. 4-Bromo-2,3-dichloroaniline is a known intermediate used in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.[4]
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Synthesis from 4-Bromo-2,3-dichloroaniline
This protocol details the conversion of the aniline precursor to the isothiocyanate. The use of carbon disulfide and a coupling agent like tosyl chloride is a common and effective method that avoids highly toxic reagents like thiophosgene.[5]
Rationale: The reaction proceeds via the in situ formation of a dithiocarbamate salt from the amine and carbon disulfide. The subsequent addition of tosyl chloride facilitates the elimination of byproducts to yield the isothiocyanate. This method is generally high-yielding and has broad substrate compatibility.[5]
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-Bromo-2,3-dichloroaniline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
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Dithiocarbamate Formation: Add triethylamine (2.2 eq) to the solution, followed by the slow, dropwise addition of carbon disulfide (1.5 eq) while maintaining the temperature at 0-5 °C with an ice bath.
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Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the dithiocarbamate intermediate by Thin Layer Chromatography (TLC).
-
Isothiocyanate Formation: Cool the reaction mixture again to 0-5 °C. Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours, or until TLC analysis indicates complete consumption of the intermediate.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
Predicted Spectral Data for Characterization
Confirmation of the final product's identity and purity would rely on standard spectroscopic techniques. The expected data, inferred from structural analogs, are summarized below.
Table 2: Predicted Spectroscopic Data for 4-Bromo-2,3-dichlorophenyl isothiocyanate
| Technique | Expected Key Signals | Rationale |
| IR Spectroscopy | Strong, broad absorption band at ~2100-2200 cm⁻¹ | Characteristic asymmetric stretch of the -N=C=S group.[6] |
| ¹H NMR | Two doublets in the aromatic region (7.0-8.0 ppm) | The two aromatic protons will form an AX spin system. |
| ¹³C NMR | Signal at ~130-140 ppm for the -N=C=S carbon; additional signals in the aromatic region. | The isothiocyanate carbon is characteristically deshielded.[7] |
| Mass Spectrometry | A complex and characteristic isotopic cluster for the molecular ion peak. | Due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atoms. |
Section 3: Reactivity and Synthetic Utility
The synthetic value of 4-Bromo-2,3-dichlorophenyl isothiocyanate is primarily derived from the predictable and versatile reactivity of the isothiocyanate functional group.
Core Reactivity: Nucleophilic Addition
The central carbon atom of the isothiocyanate group is highly electrophilic and readily attacked by a wide range of nucleophiles.[8][9] This reactivity forms the basis for its use as a scaffold in combinatorial chemistry and drug discovery.
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- 2. 4-BROMO-2-CHLOROPHENYL ISOTHIOCYANATE | 98041-69-1 [amp.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. cccc.uochb.cas.cz [cccc.uochb.cas.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
